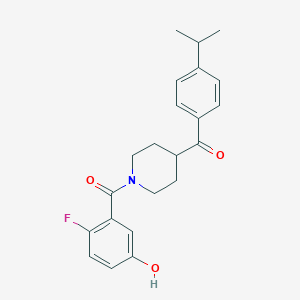
Magl-IN-1
Übersicht
Beschreibung
MAGL-IN-1 ist ein potenter, selektiver, reversibler und kompetitiver Inhibitor der Monoacylglycerol-Lipase. Monoacylglycerol-Lipase ist ein Enzym, das an der Hydrolyse von 2-Arachidonoylglycerol beteiligt ist, einem Endocannabinoid, das eine entscheidende Rolle bei der Regulierung verschiedener physiologischer Prozesse spielt, einschließlich Schmerz, Entzündung und Neuroprotektion . This compound hat ein großes Potenzial in der wissenschaftlichen Forschung gezeigt, insbesondere in den Bereichen Neurologie, Onkologie und Stoffwechselstörungen.
Wissenschaftliche Forschungsanwendungen
MAGL-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a tool compound to study the inhibition of monoacylglycerol lipase and its effects on the endocannabinoid system . In biology, this compound is used to investigate the role of monoacylglycerol lipase in various physiological processes, including pain, inflammation, and neuroprotection .
In medicine, this compound has shown potential as a therapeutic agent for the treatment of various diseases, including neurodegenerative disorders, cancer, and metabolic diseases . For example, this compound has been shown to exhibit anti-proliferative effects against human breast, colorectal, and ovarian cancer cells . In industry, this compound is used in the development of new drugs and therapeutic agents targeting monoacylglycerol lipase .
Wirkmechanismus
Target of Action
Magl-IN-1 is a potent, selective, reversible, and competitive inhibitor of Monoacylglycerol Lipase (MAGL) . MAGL is an enzyme that plays a pivotal role in the degradation of monoacylglycerols, particularly 2-arachidonoylglycerol (2-AG), a key endocannabinoid involved in modulating various physiological processes such as pain sensation, appetite regulation, and immune responses .
Mode of Action
This compound works by binding to the active site of the MAGL enzyme, thereby blocking its ability to hydrolyze 2-AG into arachidonic acid and glycerol . This inhibition leads to an accumulation of 2-AG in the brain and peripheral tissues, which can activate cannabinoid receptors (CB1 and CB2) more effectively . The activation of these receptors contributes to various physiological responses, including analgesia, anti-inflammatory effects, and neuroprotection .
Biochemical Pathways
MAGL controls the level of free fatty acids (FFAs) which play a major role in tumorigenesis . By inhibiting MAGL, this compound increases the levels of 2-AG, thereby enhancing endocannabinoid signaling and offering a range of potential clinical applications . The precise mechanism of action involves the inhibition of the serine hydrolase activity of MAGL, which is essential for the hydrolysis of monoacylglycerols .
Pharmacokinetics
Some recent identified irreversible inhibitors present a good pharmacokinetic profile and are highly effective in reducing inflammation in vivo .
Result of Action
This compound exhibits anti-proliferative effects against human breast, colorectal, and ovarian cancer cells . It has been found to reduce neuroinflammation, decrease amyloid-beta plaque formation, and improve cognitive function . These effects are attributed to the anti-inflammatory and neuroprotective properties of elevated 2-AG levels .
Action Environment
Environmental factors such as light, temperature, and pollution could potentially alter our DNA and gene expression, particularly as climate change continues . These factors could influence the action, efficacy, and stability of this compound.
Biochemische Analyse
Biochemical Properties
Magl-IN-1 interacts with MAGL, inhibiting its activity . MAGL is a serine hydrolase that catalyzes the degradation of 2-AG, a major endocannabinoid . By inhibiting MAGL, this compound increases the levels of 2-AG while reducing the levels of arachidonic acid and prostaglandins . This modulation of biochemical reactions can have significant effects on cellular processes and functions.
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to exhibit anti-proliferative effects against human breast, colorectal, and ovarian cancer cells . It also influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to MAGL and inhibiting its activity . This inhibition prevents the degradation of 2-AG, leading to increased levels of this endocannabinoid and decreased levels of arachidonic acid and prostaglandins . This can result in changes in gene expression and alterations in cell signaling pathways .
Temporal Effects in Laboratory Settings
This compound has been found to be stable in both human and mouse plasma . Its effects on cellular function have been observed in both in vitro and in vivo studies . Over time, the inhibition of MAGL by this compound can lead to significant changes in cellular function, including reduced cell proliferation .
Metabolic Pathways
This compound is involved in the endocannabinoid metabolic pathway. By inhibiting MAGL, it prevents the degradation of 2-AG, leading to increased levels of this endocannabinoid . This can affect metabolic flux and metabolite levels, influencing various cellular processes .
Subcellular Localization
Given that it targets MAGL, a membrane-bound α/β serine hydrolase , it is likely that this compound localizes to the same subcellular compartments where MAGL is found
Vorbereitungsmethoden
Die Synthese von MAGL-IN-1 umfasst mehrere Schritte, darunter die Herstellung von Schlüsselzwischenprodukten und die abschließenden KupplungsreaktionenDie Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln, Katalysatoren und spezifischen Temperatur- und Druckeinstellungen, um die Ausbeute und Reinheit des Endprodukts zu optimieren .
Industrielle Produktionsverfahren für this compound können die großtechnische Synthese unter Verwendung ähnlicher synthetischer Wege beinhalten, jedoch mit optimierten Reaktionsbedingungen und Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten. Diese Verfahren können kontinuierliche Strömungsreaktoren, automatisierte Syntheseplattformen und fortschrittliche Reinigungstechniken wie Chromatographie und Kristallisation umfassen .
Analyse Chemischer Reaktionen
MAGL-IN-1 durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Thiole . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und der Art der verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von this compound zur Bildung von oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird this compound als Werkzeugverbindung verwendet, um die Hemmung der Monoacylglycerol-Lipase und ihre Auswirkungen auf das Endocannabinoidsystem zu untersuchen . In der Biologie wird this compound verwendet, um die Rolle der Monoacylglycerol-Lipase in verschiedenen physiologischen Prozessen zu untersuchen, einschließlich Schmerz, Entzündung und Neuroprotektion .
In der Medizin hat this compound als Therapeutikum für die Behandlung verschiedener Krankheiten, einschließlich neurodegenerativer Erkrankungen, Krebs und Stoffwechselerkrankungen, Potenzial gezeigt . Beispielsweise hat sich gezeigt, dass this compound antiproliferative Wirkungen gegen humane Brust-, Darm- und Eierstockkrebszellen zeigt . In der Industrie wird this compound bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf die Monoacylglycerol-Lipase abzielen .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv die Monoacylglycerol-Lipase hemmt und so die Hydrolyse von 2-Arachidonoylglycerol zu Arachidonsäure und Glycerin verhindert . Diese Hemmung führt zu einem Anstieg der 2-Arachidonoylglycerol-Spiegel, was wiederum Cannabinoid-Rezeptoren aktiviert und verschiedene physiologische Prozesse moduliert . Zu den molekularen Zielstrukturen von this compound gehört das aktive Zentrum der Monoacylglycerol-Lipase, wo es kompetitiv und reversibel bindet, um die Aktivität des Enzyms zu hemmen .
Vergleich Mit ähnlichen Verbindungen
MAGL-IN-1 ist unter den Inhibitoren der Monoacylglycerol-Lipase aufgrund seiner hohen Selektivität, Potenz und reversiblen Wirkungsweise einzigartig . Zu ähnlichen Verbindungen gehören andere Inhibitoren der Monoacylglycerol-Lipase wie JZL184, URB602 und KML29 . Im Vergleich zu diesen Verbindungen weist this compound ein höheres Maß an Selektivität und Potenz auf, was es zu einem wertvollen Werkzeug für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
[1-(2-fluoro-5-hydroxybenzoyl)piperidin-4-yl]-(4-propan-2-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FNO3/c1-14(2)15-3-5-16(6-4-15)21(26)17-9-11-24(12-10-17)22(27)19-13-18(25)7-8-20(19)23/h3-8,13-14,17,25H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUBZNFATQKRPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


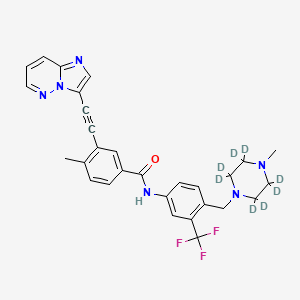
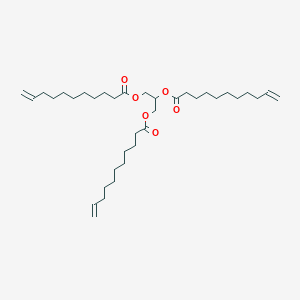
![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-1-[[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]methyl]ethyl ester](/img/structure/B3026089.png)
![tetracosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]ethyl ester](/img/structure/B3026090.png)

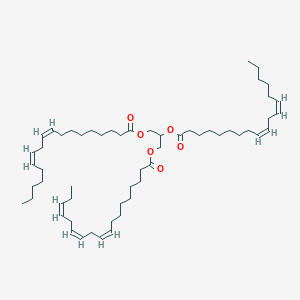
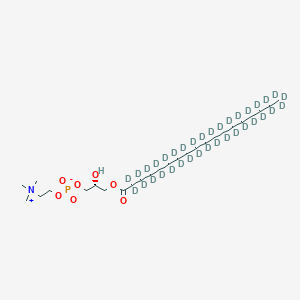
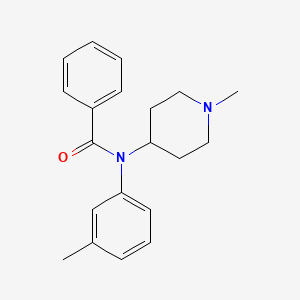

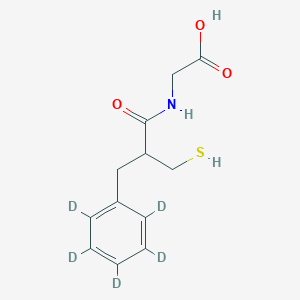
![N-[2,4-bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl-3d]-1,4-dihydro-4-oxo-3-quinolinecarboxamide](/img/structure/B3026103.png)
![2,2-dichloro-N-[(1S,2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methyl-d3-sulfonyl)phenyl]ethyl]-acetamide](/img/structure/B3026104.png)

![9Z-octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester](/img/structure/B3026108.png)
